8-(Piperazin-1-ylmethyl)quinoline hydrochloride

Medicinal Chemistry Structure–Activity Relationship (SAR) Drug Discovery

8-(Piperazin-1-ylmethyl)quinoline hydrochloride (CAS 1211157-14-0) is a heterocyclic hybrid molecule comprising a quinoline bicycle tethered to a piperazine ring through a single methylene (–CH₂–) linker at the sterically constrained 8‑position. Its molecular formula is C₁₄H₁₈ClN₃ with a molecular weight of 263.76 g/mol, available as the monohydrochloride salt.

Molecular Formula C14H18ClN3
Molecular Weight 263.76 g/mol
Cat. No. B13189415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Piperazin-1-ylmethyl)quinoline hydrochloride
Molecular FormulaC14H18ClN3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl
InChIInChI=1S/C14H17N3.ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H
InChIKeyVFUVSVCCEYCWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Piperazin-1-ylmethyl)quinoline Hydrochloride: Structural Identity, Key Physicochemical Properties, and Procurement-Relevant Specifications


8-(Piperazin-1-ylmethyl)quinoline hydrochloride (CAS 1211157-14-0) is a heterocyclic hybrid molecule comprising a quinoline bicycle tethered to a piperazine ring through a single methylene (–CH₂–) linker at the sterically constrained 8‑position [1]. Its molecular formula is C₁₄H₁₈ClN₃ with a molecular weight of 263.76 g/mol, available as the monohydrochloride salt . The compound is supplied commercially at a minimum purity specification of 95% and is intended exclusively for research and development applications . The 8‑position attachment of the piperazinylmethyl arm creates a distinct spatial orientation of the basic nitrogen pharmacophore relative to the quinoline aromatic system, a feature that differentiates it from all other positional isomers (2‑, 3‑, 4‑, and 5‑substituted congeners) and renders it a unique synthetic scaffold for downstream medicinal chemistry derivatization .

8‑substituted regioisomer: underexplored chemical space for novel IP
Free piperazine NH enables N‑alkylation/arylation library synthesis
Monohydrochloride salt: higher free‑base content for stoichiometric reactions

Why 8-(Piperazin-1-ylmethyl)quinoline Hydrochloride Cannot Be Replaced by Common 2‑, 3‑, or 4‑Substituted Positional Isomers in Drug Discovery Programs


Within the quinoline‑piperazine hybrid family, the position of the piperazine‑bearing substituent on the quinoline nucleus is a primary determinant of biological target engagement, selectivity, and downstream functional activity . Literature evidence demonstrates that moving the piperazinylmethyl arm from the 2‑position to the 4‑position alters receptor binding profiles, enzyme inhibition potency, and antibacterial activity by orders of magnitude [1]. For example, 2‑substituted quinoline‑piperazine hybrids have been extensively characterized as antibacterial and antitubercular agents with sub‑micromolar MIC values against drug‑resistant Mycobacterium tuberculosis strains, while 4‑substituted analogs exhibit preferential anticancer activity with EGFR‑inhibitory profiles [2]. Conversely, 8‑substituted derivatives remain critically underexplored in published primary literature, presenting an opportunity for novel intellectual property generation and differentiation from crowded 2‑ and 4‑position prior art . The 8‑position geometry projects the piperazine ring into a distinct region of three‑dimensional chemical space, enabling unique protein‑ligand interactions that cannot be replicated by any other positional isomer without altering the entire pharmacophore topology .

  • 2‑, 3‑, or 4‑substituted regioisomers may shift target engagement and selectivity profiles
  • Directly‑attached piperazine lacks the benzylic methylene handle for late‑stage derivatization
  • Trihydrochloride salt form introduces excess counterion and reduces free‑base molar efficiency

8-(Piperazin-1-ylmethyl)quinoline Hydrochloride: Comparator-Anchored Quantitative Evidence for Scientific Procurement Decisions


Positional Regioisomer Differentiation: 8‑Substitution Confers a Distinct Pharmacophoric Geometry Compared with 2‑, 3‑, and 4‑Substituted Analogs

The 8‑(piperazin‑1‑ylmethyl) substitution pattern positions the basic piperazine nitrogen at a unique dihedral angle relative to the quinoline plane compared with 2‑, 3‑, and 4‑substituted regioisomers. In a series of quinoline‑piperazine hybrids evaluated for antibacterial and antitubercular activity, compounds with the piperazine moiety attached at the quinoline 2‑position via a methylene linker exhibited the most potent antitubercular activity (MIC = 0.07 μM for compound 10g and 1.1 μM for compound 11e against M. tuberculosis strains, outperforming first‑ and second‑line TB drugs [1]). In contrast, 4‑piperazinylquinoline derivatives carrying the substituent at the 4‑position showed preferential anticancer activity, with compound 5k exhibiting MIC = 10 μM against S. aureus ATCC 25923 and potent antiproliferative effects against renal cancer cell line UO‑31 with growth percentages of −7% to −19% [2]. The 8‑substituted congener has not yet been profiled in comparable quantitative assays, representing a structurally novel, unexplored chemical space . This regioisomeric gap provides a clear scientific rationale for selecting the 8‑substituted scaffold when the objective is to evade existing prior art covering 2‑ and 4‑substituted quinoline‑piperazine hybrids.

Regioisomeric SAR
Class-level inference
8‑sub: no published data; 2‑sub MIC 0.07–1.1 μM (anti‑TB); 4‑sub MIC 10 μM (S. aureus)
8‑substitution occupies structurally distinct, underexplored regioisomeric space
No direct quantitative comparison available; SAR inference from 2‑ and 4‑sub analogs
Medicinal Chemistry Structure–Activity Relationship (SAR) Drug Discovery

Linker Chemistry Distinction: 8‑Methylene‑Bridged vs. 8‑Directly‑Attached Piperazine – Implications for Synthetic Tractability and Downstream Derivatization

8‑(Piperazin‑1‑ylmethyl)quinoline differs fundamentally from 8‑piperazin‑1‑ylquinoline by the presence of a methylene (–CH₂–) spacer between the quinoline C8 carbon and the piperazine N1 nitrogen. This methylene insertion converts the linkage from a direct C–N aryl‑amine bond to a benzylic amine, altering both the electronic properties (basicity of the piperazine nitrogen, pKa) and the conformational flexibility (additional rotational degree of freedom) of the molecule [1]. In the closely related 8‑quinolinesulfonamide series, N‑(4‑(4‑(2‑methoxyphenyl)piperazine‑1‑carbonyl)phenyl)quinoline‑8‑sulfonamide functions as a potent allosteric PKM2 activator with AC₅₀ = 17 nM in cell‑free enzymatic assays using recombinant PKM2 [2]. The sulfonamide linkage in that series provides a different electronic and steric environment compared with the methylene linker in the target compound, indicating that the 8‑methylene‑piperazine motif probes a distinct chemical space that has not been systematically explored in structure‑activity studies . Furthermore, the benzylic methylene provides a synthetic handle for further functionalization (e.g., oxidation to carbonyl, or substitution at the benzylic position), expanding the accessible derivative space beyond what is possible with directly‑attached piperazine analogs [1].

Linker profile
Class-level inference
Log P 1.54; PSA 28.16 Ų; rotatable bonds 2; benzylic amine vs. direct C–N or sulfonamide
Methylene linker provides distinct electronic and conformational space for derivatization
pKa shift predicted; synthetic handle for oxidation or substitution at benzylic position
Synthetic Chemistry Scaffold Derivatization Chemical Biology

8‑Quinolinylmethyl‑Piperazine as a Privileged Fragment in GPCR‑Targeted Drug Discovery: Evidence from 5‑HT Receptor Antagonists

The 8‑quinolinylmethyl‑piperazine substructure is a validated pharmacophoric element in central nervous system drug discovery. The clinical candidate SB‑714786 (2‑methyl‑5‑[2‑[4‑(quinolin‑8‑ylmethyl)piperazin‑1‑yl]ethoxy]quinoline) is a potent antagonist at 5‑HT₁A, 5‑HT₁B, and 5‑HT₁D serotonin receptors, demonstrating that the 8‑position attachment can support high‑affinity GPCR interactions . In a related series of diarylmethylpiperazines, N,N‑diethyl‑4‑[1‑piperazinyl(8‑quinolinyl)methyl]benzamide (compound 56) exhibited an IC₅₀ of 0.5 nM at the human δ‑opioid receptor with a μ/δ selectivity ratio of 1239 and an EC₅₀ of 3.6 nM, representing a substantial improvement over the lead compound SNC‑80 (IC₅₀ = 11 nM, μ/δ = 740, EC₅₀ = 36 nM) [1]. These quantitative data establish that the 8‑quinolinylmethyl‑piperazine architecture is capable of supporting sub‑nanomolar target engagement with exceptional receptor subtype selectivity. The target compound 8‑(piperazin‑1‑ylmethyl)quinoline hydrochloride serves as the minimal core scaffold that can be elaborated, through N‑alkylation or N‑arylation of the free piperazine NH, into analogs that probe this pharmacophoric space .

GPCR pharmacophore
Cross-study comparable
Elaborated derivatives: δ‑opioid IC₅₀ 0.5 nM, μ/δ selectivity 1239; core scaffold with free NH
Reported sub‑nanomolar affinity supports GPCR‑targeted scaffold use
Activity requires N‑substitution; core serves as minimal starting point
GPCR Pharmacology Neuropharmacology Serotonin Receptor

Salt Form Differentiation: Monohydrochloride Salt Provides Practical Handling Advantages for Laboratory‑Scale Synthesis and Biological Assay

The monohydrochloride salt (CAS 1211157-14-0; MW 263.76) of 8‑(piperazin‑1‑ylmethyl)quinoline is commercially available at 95% purity and is classified as non‑hazardous for DOT/IATA transport . The trihydrochloride salt (CAS 2060053-10-1; MW 336.69) represents an alternative salt form with higher molecular weight and increased chloride content, which may influence solubility, hygroscopicity, and long‑term storage stability [1]. The monohydrochloride form offers a more favorable free base‑to‑salt weight ratio (227.30:263.76 ≈ 86% free base content by weight) compared with the trihydrochloride (227.30:336.69 ≈ 67.5% free base content), providing higher molar efficiency in stoichiometric reactions where the piperazine NH serves as a nucleophile [2]. For procurement purposes, the lower molecular weight hydrochloride salt minimizes the mass of counterion introduced into reaction mixtures, which is advantageous for downstream purification and for maintaining consistent stoichiometry in parallel synthesis libraries .

Salt form efficiency
Supporting evidence
Monohydrochloride: 86.2% free base (w/w); Trihydrochloride: 67.5% free base; non‑hazardous transport
Higher molar efficiency and lower counterion load for synthesis
Based on MW comparison; free base content influences stoichiometry
Preclinical Development Compound Management Salt Selection

Quinoline 8‑Position Substitution as a Metabolic Soft Spot: Implications for In Vitro ADME Profiling and Lead Optimization

The 8‑position of the quinoline ring is susceptible to cytochrome P450‑mediated oxidative metabolism, as demonstrated in studies of 8‑substituted quinoline derivatives. In the quinolinequinone series, piperazine‑linked QQ1 (containing a piperazine moiety linked to a quinolinequinone core) showed poor oral bioavailability in rats due to faster intrinsic hepatic clearance compared with humans, with IC₅₀ = 1.55 μM against ACHN renal cancer cells [1]. The 8‑methylene‑piperazine motif in the target compound introduces a benzylic position (the methylene group adjacent to the quinoline C8) that can serve as a metabolic soft spot for CYP oxidation, potentially generating a quinoline‑8‑carboxamide or quinoline‑8‑carboxylic acid metabolite . This metabolic vulnerability is both a challenge and an opportunity: it enables structure‑metabolism relationship studies that can guide protective substitution strategies (e.g., fluorination or cyclization at the benzylic position), and it differentiates the 8‑substituted scaffold from more metabolically stable 2‑ and 4‑substituted analogs that lack this benzylic oxidation site . For drug discovery programs, the 8‑methylene linker provides a tractable handle for studying and optimizing metabolic stability.

Predicted metabolism
Class-level inference
Benzylic C–H bond susceptible to CYP oxidation; no direct stability data for 8‑sub compound
Supports structure‑metabolism relationship studies
Requires microsomal stability validation; metabolic soft spot context
Drug Metabolism Pharmacokinetics Lead Optimization

High‑Value Research and Industrial Application Scenarios for 8-(Piperazin-1-ylmethyl)quinoline Hydrochloride Based on Quantitative Differentiation Evidence


Novel IP‑Generating Medicinal Chemistry: Hit‑to‑Lead Programs Targeting Underexplored 8‑Substituted Quinoline Chemical Space

Drug discovery teams seeking composition‑of‑matter patent freedom can use 8‑(piperazin‑1‑ylmethyl)quinoline hydrochloride as a core scaffold for generating novel quinoline‑piperazine hybrids that occupy the critically underexplored 8‑position regioisomeric space [1]. Unlike the heavily patented 2‑ and 4‑substituted quinoline‑piperazine antibacterials and anticancer agents, the 8‑substituted scaffold has no published quantitative biological data, enabling de novo SAR generation with clear patent differentiation from existing quinoline‑piperazine intellectual property [2]. The free piperazine NH serves as a versatile diversification point for parallel library synthesis through N‑alkylation, N‑arylation, sulfonylation, or amide coupling, enabling rapid exploration of substituent effects on potency, selectivity, and ADME properties.

CNS and GPCR‑Focused Drug Discovery: Development of High‑Affinity Serotonergic and Opioidergic Ligands

The 8‑quinolinylmethyl‑piperazine motif is a validated pharmacophore for GPCR targets, with elaborated derivatives demonstrating sub‑nanomolar binding affinity (IC₅₀ = 0.5 nM at δ‑opioid receptors) and potent 5‑HT₁ receptor antagonism [1]. Neuroscience‑focused laboratories can procure the monohydrochloride salt as a starting material for synthesizing focused libraries of N‑substituted piperazine derivatives. The scaffold supports structure‑activity relationship studies aimed at optimizing receptor subtype selectivity and central nervous system penetration, building on the precedent of compound 56 and SB‑714786, which demonstrated that the 8‑quinolinylmethyl‑piperazine architecture can support both high potency and exceptional receptor selectivity (μ/δ = 1239) [2].

Metabolic Stability Optimization Research: Benzylic Methylene as a Model System for CYP Oxidation Studies

The benzylic methylene linker in 8‑(piperazin‑1‑ylmethyl)quinoline provides a defined metabolic soft spot that can be used as a model system for studying cytochrome P450‑mediated oxidation of quinoline‑containing compounds [1]. Academic and industrial DMPK groups can use this compound to benchmark in vitro microsomal stability assays, investigate structure–metabolism relationships, and evaluate protective strategies such as deuterium substitution, fluorine introduction, or cyclization at the benzylic position. Piperazine‑linked quinolinequinone analogs (e.g., QQ1) have already established that piperazine‑quinoline hybrids undergo significant hepatic clearance in rodents, providing a relevant comparator framework for metabolic stability benchmarking [2].

Antimicrobial and Antitubercular Lead Discovery: Exploiting the Under‑Screened 8‑Substitution Position

While 2‑substituted quinoline‑piperazine hybrids have shown potent antitubercular activity (MIC = 0.07–1.1 μM against drug‑resistant M. tuberculosis strains) [1], and 4‑substituted analogs exhibit antibacterial activity against MRSA (MIC = 125 μg/mL) [2], the 8‑substituted scaffold remains virtually uncharacterized in antimicrobial assays. This screening gap represents a significant opportunity for infectious disease programs to generate first‑in‑class 8‑substituted quinoline‑piperazine antibacterials. The monohydrochloride salt is immediately suitable for direct submission to whole‑cell phenotypic screening panels, with no deprotection or counterion exchange required before biological testing.

Application
Selection Property
Validation Focus
Scaffold diversification for novel IP
Underexplored 8‑regioisomer space
Patent differentiation and novel SAR
GPCR probe development
Validated pharmacophoric core
Subtype selectivity and binding assays
Metabolic soft‑spot model system
Benzylic oxidation site
In vitro microsomal stability screening
Antimicrobial screening studies
Underscreened 8‑substitution
Whole‑cell phenotypic MIC panels
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